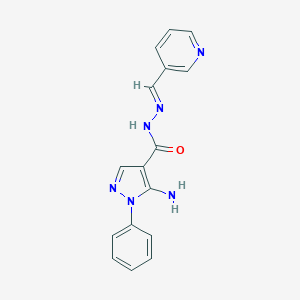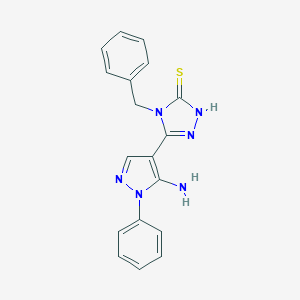
3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one, commonly known as Ro 31-8220, is a synthetic compound that belongs to the bisindolylmaleimide family. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
Ro 31-8220 is a potent inhibitor of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one, which is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one is also involved in the regulation of ion channels, transporters, and receptors, making it an attractive target for drug development. Ro 31-8220 binds to the ATP-binding site of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one and inhibits its activity, leading to downstream effects on various cellular pathways.
Biochemical and Physiological Effects
Ro 31-8220 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of ion channels and transporters, and regulation of gene expression. It has also been shown to reduce oxidative stress and inflammation in various tissues, including the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ro 31-8220 is a potent and selective inhibitor of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one, making it a valuable tool for studying the role of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one in various cellular processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to ensure accurate and reproducible results.
Direcciones Futuras
There are several potential future directions for the study of Ro 31-8220. One area of interest is the development of more potent and selective 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the role of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one in various diseases and the development of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one-targeted therapies. Finally, the use of Ro 31-8220 as a tool for studying the downstream effects of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one inhibition in various cellular pathways is an area of ongoing research.
Métodos De Síntesis
Ro 31-8220 can be synthesized using a multistep process starting from 3-nitrobenzaldehyde and 3-methyl-2-buten-1-ol. The first step involves the condensation of 3-nitrobenzaldehyde with malononitrile to yield 3-nitro-2-(2-cyanoethylidene)indolin-2-one. This compound is then reduced to 3-amino-2-(2-cyanoethylidene)indolin-2-one, which is further reacted with 3-methyl-2-buten-1-ol in the presence of acetic anhydride to give Ro 31-8220.
Aplicaciones Científicas De Investigación
Ro 31-8220 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Ro 31-8220 also has cardioprotective effects by reducing myocardial injury and preventing ischemia-reperfusion injury. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Fórmula molecular |
C20H21NO |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
3-methyl-3-(3-methylbut-2-enyl)-1-phenylindol-2-one |
InChI |
InChI=1S/C20H21NO/c1-15(2)13-14-20(3)17-11-7-8-12-18(17)21(19(20)22)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3 |
Clave InChI |
ZQLUIDSSOWIHJX-UHFFFAOYSA-N |
SMILES |
CC(=CCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)C)C |
SMILES canónico |
CC(=CCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![3,4,7-triphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293179.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)

![8-Chloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293190.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)
![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)


![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)